molecular formula C5H6ClNOS B1590060 2-Chloro-5-(methoxymethyl)thiazole CAS No. 340294-07-7

2-Chloro-5-(methoxymethyl)thiazole

Cat. No. B1590060
M. Wt: 163.63 g/mol
InChI Key: JZMMPHSAUBHRMK-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethyl)thiazole , also known as CCMT , is a pale yellow crystalline compound or a light yellow liquid with a purity of ≥98%. Its melting point ranges from 29°C to 31°C. This compound serves as a crucial intermediate in the synthesis of second-generation neonicotinoid insecticides, such as thiamethoxam , clothianidin , and imidacloprid . These newer neonicotinoids exhibit similar mechanisms of action to their first-generation counterparts but offer advantages such as lower dosage requirements, broader insecticide spectra, and improved safety profiles. They can effectively target both above-ground and below-ground pests while allowing treatment of stems, leaves, soil, and seeds .


Synthesis Analysis

  • 1-Isothiocyanato-2-propene can be obtained by reacting 3-chloropropene with sodium thiocyanate, followed by rearrangement .

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(methoxymethyl)thiazole is C₄H₃Cl₂NS , with a molecular weight of 168.04 g/mol. Its chemical structure consists of a thiazole ring with chlorine and methoxymethyl substituents .

Safety And Hazards

  • MSDS Information : Available for 2-Chloro-5-(methoxymethyl)thiazole .

properties

IUPAC Name

2-chloro-5-(methoxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMMPHSAUBHRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475760
Record name 2-chloro-5-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methoxymethyl)thiazole

CAS RN

340294-07-7
Record name 2-chloro-5-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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